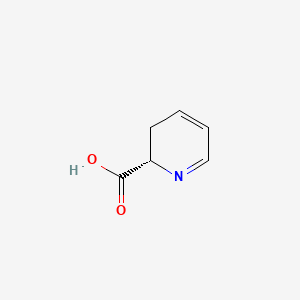

(2S)-2,3-Dihydropyridine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,3-dihydropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-6(9)5-3-1-2-4-7-5/h1-2,4-5H,3H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQNOLWZUGAMFT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC=N[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663785 | |

| Record name | (2S)-2,3-Dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178561-32-5 | |

| Record name | (2S)-2,3-Dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Strategic Applications As a Chiral Synthetic Building Block

Chemical Transformations of the 2,3-Dihydropyridine (B14468823) Core

The partially saturated dihydropyridine (B1217469) ring is a versatile scaffold that can undergo several key types of reactions, enabling the synthesis of a variety of more complex or saturated heterocyclic systems.

Oxidation Reactions and Aromatization Pathways

The oxidation of dihydropyridines to their corresponding pyridine (B92270) derivatives is a fundamental and extensively studied transformation. wum.edu.pk This process, known as aromatization or dehydrogenation, is not only a common laboratory procedure but also a key metabolic pathway for many dihydropyridine-based pharmaceutical compounds. wum.edu.pknih.gov For (2S)-2,3-dihydropyridine-2-carboxylic acid, oxidation results in the formation of (S)-Pyridine-2-carboxylic acid, also known as picolinic acid.

The reaction proceeds through the formal removal of two hydrogen atoms from the dihydropyridine ring, leading to the stable aromatic pyridine system. This transformation can be achieved using a variety of oxidizing agents under different conditions. The choice of oxidant can be tailored based on substrate compatibility and desired reaction efficiency. Spectroscopic analysis, particularly the disappearance of the N-H proton signal in ¹H NMR spectra, confirms the conversion of the dihydropyridine to the pyridine. wum.edu.pkwum.edu.pk

| Oxidizing Agent | Description | Typical Conditions | Reference(s) |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | A common and efficient reagent for the dehydrogenation of dihydropyridines. chemtube3d.comchemtube3d.com | Inert solvent, room temperature. | chemtube3d.com |

| Nitric Acid (HNO₃) | A strong oxidizing agent used for aromatization. wum.edu.pkresearchgate.net | Often used in catalytic amounts. | wum.edu.pkresearchgate.net |

| Dimethyl Sulfoxide (DMSO) | Can act as both a solvent and an oxidizing agent, particularly at elevated temperatures. wum.edu.pkresearchgate.net | Heating in DMSO. | wum.edu.pkresearchgate.net |

| Calcium Hypochlorite (Bleaching Powder) | An inexpensive and effective oxidant for this transformation. wum.edu.pkresearchgate.net | Heterogeneous conditions. | wum.edu.pkresearchgate.net |

| Pyritic Ash | A waste material from the metallurgical industry that can act as a heterogeneous catalyst for oxidative aromatization. mdpi.com | Reflux in acetonitrile. | mdpi.com |

Reduction Reactions to Chiral Piperidine (B6355638) Analogues and Saturated Heterocycles

The double bond within the 2,3-dihydropyridine ring can be reduced to yield the corresponding saturated piperidine derivative. In the case of this compound, this reduction provides access to the valuable chiral compound (S)-Piperidine-2-carboxylic acid, a key structural motif in many natural products and pharmaceuticals.

The most common method for this transformation is catalytic hydrogenation, where the dihydropyridine is treated with hydrogen gas in the presence of a metal catalyst. acs.org The selection of the catalyst and reaction conditions is crucial to ensure complete saturation of the ring without affecting the carboxylic acid functionality. Under milder conditions, partial reduction of pyridines can yield dihydropyridine intermediates. wikipedia.org The stereochemical integrity of the C2 center is typically preserved during these reduction processes.

| Reduction Method | Reagents/Catalyst | Product from this compound | Reference(s) |

| Catalytic Hydrogenation | H₂, with catalysts such as Nickel (Ni), Cobalt (Co), or Ruthenium (Ru). acs.orgwikipedia.org | (S)-Piperidine-2-carboxylic acid | acs.orgwikipedia.org |

| Transfer Hydrogenation | A hydrogen donor (e.g., formic acid, isopropanol) with a transition metal catalyst (e.g., Rhodium). wikipedia.orgacs.org | (S)-Piperidine-2-carboxylic acid | wikipedia.orgacs.org |

| Hydride Reduction | Reagents like Lithium Aluminium Hydride (LiAlH₄) can reduce pyridines to various dihydropyridines, but can also achieve full reduction. wikipedia.org | (S)-Piperidine-2-carboxylic acid | wikipedia.org |

Cycloaddition Reactions as Conjugated Dienes

The 2,3-dihydropyridine system contains a conjugated diene moiety, making it a suitable participant in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com This pericyclic [4+2] cycloaddition involves the reaction of the diene with a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.orglibretexts.org

For this compound, the diene system can react with various dienophiles to construct bicyclic nitrogen-containing adducts. These reactions are powerful tools for rapidly building molecular complexity. The use of chiral catalysts can influence the stereochemical outcome of the reaction, leading to highly enantioenriched products. nih.govacs.org For instance, the reaction of 1,2-dihydropyridines with aldehydes, catalyzed by organocatalysts, has been shown to produce optically active isoquinuclidines. acs.org This strategy opens a pathway to complex polycyclic alkaloids and other intricate molecular architectures.

| Reaction Type | Reactant | Product Type | Significance | Reference(s) |

| Diels-Alder [4+2] Cycloaddition | Dienophiles (e.g., acrolein, maleic anhydride (B1165640), substituted alkenes) | Bicyclic heterocyclic adducts (e.g., isoquinuclidine derivatives) | Forms two new C-C bonds and a six-membered ring in a single step, creating complex polycyclic structures. | wikipedia.orgnih.govacs.org |

| [3+2] Dipolar Cycloaddition | Dipolarophiles (e.g., nitrile oxides) | Bicyclic isoxazolines | A method to form five-membered heterocyclic rings fused to the dihydropyridine core. | nih.govuchicago.edu |

Alkylation and Acylation Reactions at Nitrogen

The nitrogen atom in the 2,3-dihydropyridine ring is a secondary amine and thus possesses a lone pair of electrons, making it nucleophilic. This allows it to readily undergo alkylation and acylation reactions. wikipedia.org

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base will introduce an alkyl group onto the nitrogen atom.

N-Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides results in the formation of an N-acyl derivative. uomustansiriyah.edu.iq This is often used to install a protecting group or to modify the electronic properties of the molecule.

These reactions on the nitrogen atom can significantly alter the reactivity of the heterocyclic ring. For instance, N-acylation or N-alkylation of pyridines to form pyridinium (B92312) salts increases the reactivity of the ring toward both oxidation and reduction. wikipedia.org

Reactivity Profile of the Carboxylic Acid Functionality

The carboxylic acid group at the C2 position is a versatile functional handle that allows for a wide range of modifications through well-established synthetic protocols.

Nucleophilic Acyl Substitution Mechanisms

The primary mode of reaction for the carboxylic acid group is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This reaction class involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with another nucleophile. The general mechanism proceeds in two steps: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group (water, in this case) to regenerate the carbonyl double bond. uomustansiriyah.edu.iqvanderbilt.edu

Direct reaction of the carboxylic acid can be slow. Therefore, the carboxylic acid is typically "activated" to enhance its reactivity. This involves converting the -OH group into a better leaving group.

Common Activation and Subsequent Substitution Reactions:

Formation of Acid Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride. libretexts.org This intermediate readily reacts with a wide range of nucleophiles.

Formation of Esters (Esterification):

Fischer Esterification: Reaction with an alcohol in the presence of a strong acid catalyst.

DCC/DMAP Coupling: A milder method involving the use of a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This is particularly useful for sensitive substrates.

Formation of Amides: Reaction with primary or secondary amines to form amide bonds. This transformation almost always requires prior activation of the carboxylic acid, for example, via an acid chloride or by using peptide coupling reagents (e.g., DCC, HATU, HOBt).

These transformations of the carboxylic acid group in this compound are crucial for synthesizing derivatives with modified properties, such as esters or amides, while retaining the crucial stereochemistry at the C2 position.

| Transformation | Reagents | Intermediate | Final Product | Reference(s) |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | (2S)-2,3-Dihydropyridine-2-carbonyl chloride | Acid Chloride | uomustansiriyah.edu.iqlibretexts.org |

| Esterification | Alcohol (R'-OH), Acid catalyst or DCC/DMAP | Activated Acyl group | (2S)-Alkyl 2,3-dihydropyridine-2-carboxylate | organic-chemistry.orgyoutube.com |

| Amide Formation | Amine (R'R''NH), Coupling agents (e.g., DCC) | Activated Acyl group | (2S)-N-Alkyl-2,3-dihydropyridine-2-carboxamide | vanderbilt.edu |

Decarboxylation Reactions and Their Synthetic Utility

The decarboxylation of pyridinecarboxylic acids is a known transformation, and the principles can be extended to their dihydropyridine analogues. The rate and mechanism of decarboxylation are highly dependent on the position of the carboxylic acid group relative to the ring's nitrogen atom. For pyridine-2-carboxylic acids, decarboxylation is proposed to proceed through a zwitterionic intermediate where the pyridinium nitrogen stabilizes the negative charge that develops on the ring as the carboxyl group is eliminated. stackexchange.com This process is significantly faster compared to isomers where the carboxyl group is at the meta or para position. stackexchange.com

In the case of this compound, heating, potentially with a catalyst, can induce the loss of carbon dioxide. This reaction yields the corresponding 2,3-dihydropyridine. The synthetic utility of this reaction lies in its ability to provide access to chiral dihydropyridine scaffolds that are stripped of the polar carboxylic acid group. These resulting chiral dihydropyridines can serve as versatile intermediates in the synthesis of various nitrogen-containing compounds. For instance, functionalized 2-pyridone-3-carboxylic acids have been successfully decarboxylated using potassium carbonate in toluene (B28343) under reflux, demonstrating a practical method for this transformation. nih.govresearchgate.net

Esterification and Amidation Reactions for Derivatization

The carboxylic acid functional group of this compound is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental for modifying the compound's physical and chemical properties or for linking it to other molecules.

Esterification: Standard esterification methods can be effectively applied. A particularly mild and efficient method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgorganic-chemistry.org The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as a potent acyl transfer catalyst, then reacts with this intermediate to form a reactive amide, which is subsequently attacked by an alcohol to yield the desired ester with high efficiency, even for sterically hindered alcohols. organic-chemistry.org This method is advantageous as it proceeds under gentle conditions, preserving the stereochemical integrity of the chiral center.

Amidation: The formation of amides from this compound is crucial for its incorporation into peptide-like structures or for the synthesis of other bioactive molecules. Amide bonds are commonly formed by activating the carboxylic acid. This can be achieved using a variety of coupling reagents developed for peptide synthesis, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often in the presence of a base like triethylamine (B128534) (Et3N). semanticscholar.org Alternatively, modern catalytic methods, including those using Lewis acids like niobium(V) oxide (Nb2O5), can facilitate direct amidation between the carboxylic acid and an amine, offering a sustainable and efficient route. nih.gov These reactions produce water as the only byproduct and can tolerate a range of functional groups. nih.govmdpi.com

Table 1: Reactivity of this compound

| Reaction Type | Typical Reagents/Conditions | Product Class | Significance |

|---|---|---|---|

| Decarboxylation | Heat, Potassium Carbonate (K2CO3) in Toluene nih.govresearchgate.net | Chiral 2,3-Dihydropyridines | Access to non-polar chiral dihydropyridine scaffolds. |

| Esterification (Steglich) | Alcohol (R-OH), DCC, DMAP organic-chemistry.orgorganic-chemistry.org | Chiral 2,3-Dihydropyridine-2-carboxylates | Protection or modification of the carboxyl group under mild conditions. |

| Amidation | Amine (R-NH2), Coupling Agents (e.g., EDC, HBTU) semanticscholar.org | Chiral 2,3-Dihydropyridine-2-carboxamides | Formation of peptide-like linkages and diverse derivatives. |

Utilization of this compound as a Chiral Synthon

The true synthetic power of this compound is realized when it is employed as a chiral synthon—a building block whose inherent stereochemistry is transferred to a new, more complex molecule. Its rigid, cyclic structure and defined stereocenter make it an excellent starting point for the stereoselective synthesis of a variety of important molecular targets.

Precursor in the Stereoselective Synthesis of Chiral Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. nih.gov this compound is a valuable precursor for the synthesis of more saturated heterocyclic systems, such as chiral piperidines. Catalytic hydrogenation of the dihydropyridine ring, for example, would lead to the corresponding chiral piperidine-2-carboxylic acid (a proline analogue), with the stereochemistry at C2 being preserved. This provides a direct route to enantiomerically pure substituted piperidines, which are key components in many biologically active compounds. The reactivity of the dihydropyridine ring allows for various other transformations, enabling access to a diverse array of chiral nitrogen heterocycles that are otherwise challenging to synthesize. rsc.org

Building Block for Enantiopure Amino Acid Analogues and Polycyclic Systems (e.g., Azetidine-dicarboxylic acids)

The structure of this compound itself can be considered a constrained, non-natural amino acid analogue. Beyond this, it serves as a starting material for other novel amino acid structures. A notable example is its use in the synthesis of polycyclic systems like azetidine-dicarboxylic acids. Research has shown that a derivative of 1,2-dihydropyridine can be stereospecifically converted into azetidine-cis-2,3-dicarboxylic acid through oxidation with ruthenium tetroxide (RuO4). nih.gov This transformation demonstrates the utility of the dihydropyridine core in constructing strained, polyfunctional ring systems while maintaining stereochemical control. Such azetidine (B1206935) derivatives are of interest as they are rigid scaffolds that can be incorporated into peptides to induce specific conformations. nih.gov

Construction of Complex Molecular Architectures

The concept of molecular architecture involves the assembly of smaller building blocks into large, well-defined three-dimensional structures. mdpi.com this compound is an ideal candidate for such constructions due to its rigid conformation and chiral nature. When incorporated into oligomers or macrocycles, it can direct the folding of the molecular chain into specific secondary and tertiary structures, similar to how amino acids direct protein folding. nih.gov These ordered structures, sometimes referred to as "foldamers" or "foldectures," can exhibit unique properties and functions based on their shape and the spatial arrangement of their functional groups. nih.govresearchgate.net The defined stereochemistry and heterocyclic framework of this compound make it a powerful tool for designing and constructing novel, complex molecular architectures with potential applications in materials science and medicinal chemistry.

Table 2: Applications of this compound as a Chiral Synthon

| Target Molecule Class | Key Transformation | Significance of Product |

|---|---|---|

| Chiral Piperidine Derivatives | Catalytic Hydrogenation | Access to enantiopure proline analogues and substituted piperidines, key pharmaceutical scaffolds. nih.gov |

| Azetidine-dicarboxylic acids | Oxidative Ring Contraction (e.g., with RuO4) nih.gov | Synthesis of constrained, non-natural amino acids for peptidomimetics. nih.gov |

| Complex Molecular Architectures (e.g., Foldamers) | Incorporation into Oligomers/Macrocycles | Creation of novel 3D structures with controlled folding and potential for unique functions. nih.gov |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For (2S)-2,3-Dihydropyridine-2-carboxylic acid, ¹H, ¹³C, and two-dimensional NMR techniques collectively provide a detailed picture of the proton and carbon environments, their connectivity, and the compound's stereochemistry.

¹H NMR for Proton Assignment and Analysis of Diastereotopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each proton in the molecule. The presence of a chiral center at the C2 position renders the two protons on the C3 methylene (B1212753) group diastereotopic. rsc.org This means they are in chemically non-equivalent environments and will therefore have different chemical shifts and will couple to each other, likely appearing as a pair of doublets of doublets (geminal and vicinal coupling). spectrabase.com

The chemical shifts of the protons are influenced by their electronic environment. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to deshielding and hydrogen bonding. libretexts.org The protons on the dihydropyridine (B1217469) ring will have chemical shifts characteristic of their position relative to the nitrogen atom and the double bond. Protons on carbons adjacent to the carbonyl group of the carboxylic acid are typically found in the 2.0-2.5 ppm region. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Analogs

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| COOH | 10.0 - 13.0 | br s |

| H2 | ~4.0 - 5.0 | m |

| H3a | ~2.0 - 3.0 | m |

| H3b | ~2.0 - 3.0 | m |

| H4 | ~5.5 - 6.5 | m |

| H5 | ~4.5 - 5.5 | m |

| H6 | ~6.5 - 7.5 | m |

| NH | ~5.5 - 8.5 | br s |

Note: The chemical shifts are estimates based on data from various dihydropyridine and carboxylic acid derivatives. libretexts.orgresearchgate.netlibretexts.orgrsc.org The exact values for the target compound may vary.

¹³C NMR for Carbon Skeleton and Functional Group Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.

The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to resonate in the range of 165-185 ppm. libretexts.org The sp² hybridized carbons of the dihydropyridine ring typically appear between 100 and 150 ppm. researchgate.netresearchgate.net The sp³ hybridized carbons, C2 and C3, will be found at higher field (lower ppm values). researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Analogs

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 185 |

| C2 | 50 - 60 |

| C3 | 25 - 35 |

| C4 | 100 - 110 |

| C5 | 95 - 105 |

| C6 | 140 - 150 |

Note: The chemical shifts are estimates based on data from various dihydropyridine and carboxylic acid derivatives. libretexts.orglibretexts.orgresearchgate.netresearchgate.net The exact values for the target compound may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the proton-proton connectivities within the dihydropyridine ring and the side chain, for instance, showing the coupling between the H2 proton and the diastereotopic H3 protons. spectrabase.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, the signal for the C2 carbon would show a cross-peak with the signal for the H2 proton. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edursc.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the H2 proton would be expected to show a correlation to the carbonyl carbon of the carboxylic acid, confirming their proximity. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the dihydropyridine ring.

The most prominent feature of a carboxylic acid in the IR spectrum is a very broad O-H stretching band, typically appearing in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group in the carboxylic acid gives a strong, sharp absorption band between 1700 and 1725 cm⁻¹ for a saturated acid. The C-O stretching vibration will also be present, typically in the 1210-1320 cm⁻¹ region. The N-H stretching vibration of the dihydropyridine ring is expected in the range of 3200-3400 cm⁻¹. The C=C stretching of the dihydropyridine ring would likely appear around 1600-1650 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H (Amine) | 3200 - 3400 | Medium |

| C-H (sp² and sp³) | 2850 - 3100 | Medium to Weak |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C (Dihydropyridine) | 1600 - 1650 | Medium |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |

Note: The absorption ranges are based on typical values for the respective functional groups found in similar molecules. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule is expected to be detected as the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The high-resolution mass measurement of these ions allows for the determination of the elemental composition of the molecule.

The fragmentation of dihydropyridine derivatives in MS/MS experiments can provide valuable structural information. Common fragmentation pathways for dihydropyridine carboxylates include the loss of the substituent at the C4 position and the aromatization of the dihydropyridine ring. For this compound, fragmentation in positive ion mode could involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group.

Table 4: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ | 142.0504 | Protonated Molecule |

| [M-H]⁻ | 140.0348 | Deprotonated Molecule |

| [M+H-H₂O]⁺ | 124.0398 | Loss of water from [M+H]⁺ |

| [M+H-CO₂]⁺ | 98.0609 | Loss of carbon dioxide from [M+H]⁺ |

Note: The predicted m/z values are calculated based on the exact mass of the compound (C₆H₇NO₃). The fragmentation pathways are based on general fragmentation patterns of similar compounds.

Gas Chromatography-Mass Spectrometry (GC/MS) for Enantiomeric Composition

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of chiral compounds like this compound, GC/MS is particularly useful for determining the enantiomeric composition. This is typically achieved by derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.

The derivatization step is crucial as it converts the enantiomers into diastereomeric pairs with different physical properties, allowing for their separation. The separated diastereomers are then detected by the mass spectrometer, which provides information on their mass-to-charge ratio, confirming their identity and allowing for quantification. The relative peak areas of the separated diastereomers in the chromatogram correspond to the enantiomeric ratio of the original sample.

While this technique is theoretically applicable, specific GC/MS methods and documented results for the enantiomeric analysis of this compound are not extensively detailed in publicly available literature.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that utilize polarized light to investigate the stereochemical properties of chiral molecules. These methods are non-destructive and highly sensitive to the three-dimensional arrangement of atoms, making them indispensable for determining enantiomeric purity and absolute configuration.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the CD effect, arises from the interaction of polarized light with the asymmetric electronic environment of the molecule. The resulting CD spectrum is a plot of this difference in absorption versus wavelength and is unique for each enantiomer, with mirror-image spectra for opposite enantiomers.

For this compound, the CD spectrum would be expected to exhibit characteristic Cotton effects, which are positive or negative peaks corresponding to the electronic transitions within the molecule's chromophores. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given absolute configuration, and by comparing the experimental spectrum with the calculated one, the absolute configuration can be confidently assigned.

Specific experimental CD spectral data for this compound is not readily found in general scientific databases.

Optical Rotation Measurements for Stereochemical Purity

Optical rotation is a classical chiroptical technique that measures the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the compound and its concentration. The specific rotation, [α], is a standardized value that is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, and the solvent.

For this compound, a measurement of its optical rotation would provide a rapid assessment of its enantiomeric purity. A pure sample of the (S)-enantiomer will exhibit a specific rotation value. The presence of the (R)-enantiomer would lead to a decrease in the magnitude of the observed rotation, with a racemic mixture showing no optical rotation.

While the principle is straightforward, documented specific rotation values for this compound are not consistently reported across publicly accessible sources.

X-ray Crystallography for Unequivocal Absolute Configuration Assignment

X-ray crystallography is considered the gold standard for the determination of the absolute configuration of crystalline compounds. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the construction of a three-dimensional electron density map of the molecule, from which the precise spatial arrangement of all atoms, including their absolute stereochemistry, can be determined.

For this compound, obtaining a suitable single crystal would enable the unambiguous assignment of the (S)-configuration at the C2 position. The crystallographic data would provide precise bond lengths, bond angles, and torsion angles, offering a complete and definitive structural characterization. The Flack parameter, derived from the crystallographic data, is a critical value used to confirm the correctness of the assigned absolute configuration.

A search of crystallographic databases did not yield a specific entry for the crystal structure of this compound.

Chromatographic Methods for Enantiomer Separation and Purity Assessment

Chromatographic techniques are essential for the separation and analysis of enantiomers, providing a reliable means to assess enantiomeric purity.

Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC)

Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC) is a powerful and widely used technique for the separation of enantiomers. This method utilizes a stationary phase that is itself chiral, creating a diastereomeric interaction with the enantiomers of the analyte as they pass through the column. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification.

For the analysis of this compound, a variety of chiral stationary phases could be employed, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. The choice of the appropriate CSP and mobile phase is critical for achieving optimal separation. The resulting chromatogram would show two distinct peaks for the (S) and (R) enantiomers, with the area under each peak being proportional to its concentration in the sample. This allows for the precise determination of the enantiomeric excess (ee) or enantiomeric ratio.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a successful CSP-HPLC analysis.

| Parameter | Value |

| Column | Chiralpak AD-H (or similar) |

| Mobile Phase | Hexane/Isopropanol (B130326)/Trifluoroacetic Acid (e.g., 80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | t_S (min) |

| Retention Time (R)-enantiomer | t_R (min) |

| Resolution (R_s) | > 1.5 |

| Enantiomeric Excess (ee %) | Calculated from peak areas |

| Note: This table is illustrative and does not represent actual experimental data for this compound, as specific application notes were not found. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of dihydropyridine (B1217469) systems.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and energetics of organic molecules, including dihydropyridine derivatives. DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties, which often correlate well with experimental data obtained from techniques like X-ray crystallography and infrared spectroscopy.

For instance, studies on dihydropyridine carboxylic acid derivatives have employed DFT calculations, such as using the B3LYP functional with the 6-311++G(d,p) basis set, to demonstrate that the calculated molecular parameters are in good agreement with experimental results. rsc.org Such calculations are crucial for confirming the structures of newly synthesized compounds. rsc.org Furthermore, electronic structure calculations at levels like B3LYP/PBE0 have been used to characterize the electronic behavior of related dihydropyridine systems. nih.gov These studies often involve the analysis of molecular descriptors and molecular electrostatic potential (MEP) maps, which provide insights into charge distribution and reactive sites within the molecule. nih.gov The MEP, for example, can highlight regions of negative potential, typically associated with lone pairs on heteroatoms like nitrogen and oxygen, and positive potential, often found around hydrogen atoms attached to electronegative atoms.

DFT is also used to determine the relative energies of different isomers or conformers, identifying the most stable structures. In one study, the conformation with the lowest Gibbs free energy (ΔG) was identified through DFT calculations to understand the most probable structure of a dihydropyridine derivative. rsc.org The energetics of the carboxylic acid group itself have been a subject of DFT studies, which investigate the charge transfer between the carboxylate and counterions, a factor that stabilizes ionic complexes. rsc.org

Table 1: Examples of DFT Functionals and Basis Sets Used in Studies of Dihydropyridine Derivatives

| Compound Type | DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| Dihydropyridine Carboxylic Acid Derivatives | B3LYP | 6-311++G(d,p) | Correlation of molecular parameters with experimental results. | rsc.org |

| Dihydropyridine [2,3-d] Pyrimidines | B3LYP/PBE0 | def-2 SVP, def2-TZVP | Characterization of electronic behavior and molecular descriptors. | nih.gov |

| Indole-based 1,2-Dihydropyridines | B3LYP | 6-31G(d,p) | Mulliken atomic charge and electrostatic potential (ESP) surface analysis for regioselectivity. | nih.gov |

This table is generated based on data from the provided text and is for illustrative purposes.

A crucial aspect of the conformation of this molecule is the potential for intramolecular hydrogen bonding. A hydrogen bond could form between the carboxylic acid proton and the nitrogen atom of the dihydropyridine ring. The strength of such an interaction significantly influences the molecule's preferred conformation and its chemical properties. Computational studies on related molecules, such as 2-anilinonicotinic acids, have shown that molecular conformation plays a critical role in directing intermolecular interactions, favoring the formation of a carboxylic acid–pyridine (B92270) heterosynthon over a carboxylic acid–carboxylic acid homosynthon. chemtube3d.com This highlights the importance of the relative orientation of the acidic proton and the basic nitrogen atom, which would be a key factor in the conformational landscape of (2S)-2,3-Dihydropyridine-2-carboxylic acid.

DFT and ab initio methods are powerful tools for studying these conformational preferences and the energetics of hydrogen bonds. For example, studies on salicylic (B10762653) acid have used computational methods to quantify the energy of intramolecular hydrogen bonds. acs.org A similar approach could be applied to this compound to determine the energy difference between conformers with and without the intramolecular hydrogen bond, thus predicting the most stable arrangement.

Computational chemistry, specifically through the modeling of transition states, offers a powerful method for elucidating the mechanisms of chemical reactions. For the synthesis of dihydropyridines, such as in the Hantzsch reaction, multiple pathways can be envisioned. DFT calculations can map out the potential energy surface for these pathways, identifying intermediates and, crucially, the transition states that connect them.

A combined experimental and DFT study on a Hantzsch-like reaction that produces both 1,4-dihydropyridine (B1200194) (1,4-DHP) and 1,2-dihydropyridine (1,2-DHP) derivatives demonstrated the power of this approach. rsc.org The researchers proposed mechanisms for the formation of both isomers based on an isolated Michael addition intermediate. rsc.org By calculating the structures and energy barriers of the transition states using DFT (at the M062X/def2TZVP//B3LYP-D3/def-SVP level), they could determine the factors controlling the chemoselectivity of the reaction. rsc.org The study found that the reaction energy barriers and the dominant configurations of key intermediates were the determining factors for whether the 1,4-DHP or the 1,2-DHP product was formed. rsc.org

In another computational study on the Hantzsch reaction, an amine intermediate was found to undergo tautomerism via a transition state, which appeared to play a significant role in the reaction's progress. nih.govresearchgate.net These examples show that by calculating the Gibbs free energy of activation (ΔG‡) for competing reaction pathways, chemists can predict which products are most likely to form under specific conditions, providing a theoretical foundation for understanding and optimizing synthetic procedures.

In Silico Modeling of Reactivity and Selectivity

Beyond fundamental properties, computational models can predict how a molecule will behave in a chemical reaction, guiding the design of efficient and selective syntheses.

The synthesis of substituted pyridines and dihydropyridines often presents challenges of regioselectivity (which position of a molecule reacts) and stereoselectivity (which stereoisomer is formed). In silico modeling provides a means to predict these outcomes before a reaction is attempted in the lab.

For example, in the synthesis of 3-substituted indole-based 1,2-dihydropyridines, DFT calculations were used to explain the observed high regioselectivity. nih.gov By calculating the Mulliken atomic charges of a key reaction intermediate, researchers showed that one carbon atom was significantly more electropositive than another. nih.gov This difference in electronic character directed the subsequent bond-forming step, explaining why the reaction proceeded via one specific pathway to give only one regioisomer. nih.gov This was further supported by analysis of the electrostatic potential (ESP) surface, which visually represents the charge distribution on the molecule. nih.gov

General computational tools are also being developed to predict selectivity for a wide range of organic reactions. rsc.orgrsc.org These methods, often employing machine learning, are trained on large datasets of known reactions. rsc.orgnih.gov For selectivity prediction, a supervised learning strategy can relate molecular representations and reaction conditions to the observed product distribution. rsc.org The Curtin–Hammett principle, which relates product ratios to the difference in the free energies of competing transition states, provides the underlying physical basis for these predictions. rsc.org For a molecule like this compound, predicting the outcome of reactions such as electrophilic addition to the double bond would be a key application of these predictive models.

Computational chemistry is not only used to analyze existing reactions but also to proactively design new, more efficient synthetic routes. This approach, often part of a "rational design" cycle, uses computational insights to guide experimental work, reducing the time and resources spent on trial-and-error synthesis. nih.gov

One way this is achieved is by using DFT calculations to screen potential reactants. In a study on the synthesis of asymmetric dihydropyridines, DFT was used to compute and compare the reactivity of four different starting materials. nih.govresearchgate.net By analyzing properties like the Lowest Unoccupied Molecular Orbital (LUMO) map, researchers could select the most suitable reactants. nih.govresearchgate.net This in silico selection process directly led to an improved synthetic protocol, increasing the reaction yield from 36% to 74% without the need for a catalyst. nih.govresearchgate.net

More broadly, computer-aided drug design (CADD) encompasses a range of computational methods used to design and optimize molecules and their synthetic pathways. cmjpublishers.com These tools can predict various properties, allowing chemists to evaluate virtual compounds before committing to their synthesis. cmjpublishers.com For this compound, computational design could be employed to devise novel pathways that improve stereoselectivity, reduce the number of steps, or utilize more environmentally friendly reagents. For instance, a new route for synthesizing 1,4-DHPs with carboxylic acid groups was planned and executed based on an electrochemical approach, demonstrating an alternative to more traditional, lengthy protocols. acs.org

Future Research Directions and Unexplored Potential of 2s 2,3 Dihydropyridine 2 Carboxylic Acid

Development of More Efficient and Sustainable Stereoselective Synthetic Pathways

The advancement of synthetic methodologies for preparing (2S)-2,3-Dihydropyridine-2-carboxylic acid is paramount for its widespread adoption. Current multi-step syntheses, while effective, often suffer from drawbacks such as low atom economy, the use of hazardous reagents, and laborious purification steps. Future research should prioritize the development of more efficient and environmentally benign synthetic routes.

Promising areas of investigation include the application of biocatalysis and flow chemistry. Enzymatic resolutions or asymmetric syntheses could provide direct access to the desired (S)-enantiomer with high stereopurity, potentially reducing the number of synthetic steps. rsc.org For instance, engineered enzymes like lipases or oxidoreductases could be employed for the kinetic resolution of racemic precursors or the direct asymmetric synthesis from prochiral substrates. nih.govresearchgate.net

Furthermore, continuous-flow synthesis offers significant advantages in terms of safety, scalability, and efficiency. rsc.org The development of a flow-based process for this compound could enable better control over reaction parameters, reduce reaction times, and facilitate in-line purification, leading to a more sustainable manufacturing process. rsc.org Another avenue involves leveraging modern synthetic techniques like ultrasound-assisted synthesis, which has been shown to accelerate reactions and improve yields for related heterocyclic systems, often under catalyst-free conditions. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. rsc.orgnih.gov | Screening and engineering of enzymes (e.g., lipases, oxidoreductases) for specific substrate recognition and transformation. |

| Continuous-Flow Chemistry | Enhanced safety, scalability, improved process control, and potential for automation. rsc.org | Development of robust flow reactor setups, optimization of reaction conditions (temperature, pressure, flow rate), and integration of purification modules. |

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, and often milder conditions. researchgate.net | Exploration of sonochemical effects on key bond-forming reactions in the synthetic sequence. |

| Asymmetric Catalysis | High efficiency and stereocontrol using small amounts of chiral catalysts. chemrxiv.org | Design of novel chiral ligands and metal complexes for the asymmetric construction of the dihydropyridine (B1217469) ring. |

Exploration of Novel Reactivity Modes and Chemical Transformations

The unique structure of this compound, featuring a cyclic imine, a carbon-carbon double bond, and a carboxylic acid, offers a rich landscape for exploring novel chemical reactions. The imine moiety can act as both an electrophile and a nucleophile precursor, while the adjacent double bond is primed for various addition reactions.

Future investigations should focus on exploiting this inherent reactivity. For example, the development of novel cycloaddition reactions (e.g., [4+2] or [3+2] cycloadditions) using the dihydropyridine as a dienophile or dipolarophile could provide rapid access to complex polycyclic nitrogen heterocycles. The carboxylic acid group can be used to direct reactions to specific sites on the ring or can be transformed into other functional groups to expand the compound's synthetic utility. nih.govacs.org

Another promising area is the exploration of transition-metal-catalyzed functionalization. C-H activation strategies, which have become powerful tools in organic synthesis, could be applied to selectively introduce substituents at various positions on the dihydropyridine ring. sciencedaily.com Similarly, reactions like the Wolff rearrangement with related diazo compounds suggest that this compound could be a precursor to novel β-lactam structures through ring contraction methodologies. nih.gov

Advanced Computational Studies for Enhanced Stereochemical Control and Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding and predicting the reactivity and stereoselectivity of chemical reactions. nih.gov For this compound, advanced computational studies can provide invaluable insights to guide the rational design of new synthetic methods and catalysts.

Future research should employ computational modeling to:

Elucidate Reaction Mechanisms: Model the transition states of key synthetic steps to understand the origins of stereoselectivity. This knowledge is crucial for optimizing existing synthetic routes and designing new, more selective ones.

Design Novel Catalysts: In silico screening of chiral catalysts and ligands can accelerate the discovery of new systems for the asymmetric synthesis of the dihydropyridine ring. By modeling catalyst-substrate interactions, researchers can predict which catalysts will afford the highest enantiomeric excess. chemrxiv.orgnih.gov

Predict Reactivity: Computational analysis can predict the most likely sites of reaction for various reagents, allowing chemists to anticipate the outcome of unexplored transformations and devise strategies to control regioselectivity.

Table 2: Application of Computational Methods in a Research Context

| Computational Approach | Objective | Expected Outcome |

|---|---|---|

| Transition State Analysis (DFT) | To understand the stereochemical outcome of asymmetric syntheses. nih.gov | A detailed energetic map of reaction pathways, identifying the lowest energy transition state leading to the desired (S)-enantiomer. |

| Molecular Docking | To design and screen new chiral catalysts for improved synthesis. chemrxiv.org | Identification of promising catalyst candidates with optimal binding affinity and orientation for high stereocontrol. |

| Frontier Molecular Orbital (FMO) Theory | To predict the regioselectivity of addition reactions to the dihydropyridine ring. | Rationalization of reactivity patterns and guidance for the development of novel functionalization reactions. |

Expansion of Synthetic Applications as a Chiral Scaffold in Complex Organic Synthesis

The ultimate goal of developing this compound is to utilize it as a versatile chiral building block in the synthesis of complex and biologically active molecules. Its rigid conformation and multiple functionalization points make it an ideal chiral scaffold.

Future work should focus on demonstrating its utility in the synthesis of natural products and pharmaceutical analogues. By leveraging the compound's inherent stereochemistry, chemists can introduce multiple new stereocenters with a high degree of control. The dihydropyridine ring can serve as the core of a target molecule or be strategically cleaved to generate complex acyclic or alternative heterocyclic systems.

The synthesis of compound libraries based on the this compound scaffold is another important direction. nih.gov These libraries could be screened for biological activity, potentially leading to the discovery of new therapeutic agents. The ability to easily modify the scaffold at several positions would allow for the systematic exploration of structure-activity relationships, a key process in drug discovery. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for producing (2S)-2,3-Dihydropyridine-2-carboxylic acid with high enantiomeric purity?

Enantioselective synthesis can be achieved via chiral pool strategies or asymmetric catalysis. For example, chiral starting materials like proline derivatives (e.g., (2S,3R)-3-aminopyrrolidine-2-carboxylic acid, as in ) can be modified through cyclization reactions. X-ray crystallography (e.g., using Flack parameter analysis ) is critical to confirm absolute configuration post-synthesis. Chiral HPLC or capillary electrophoresis should validate enantiomeric purity (>98% ee) .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For diastereotopic protons, 2D NOESY can resolve stereochemical ambiguities .

- X-ray crystallography : Single-crystal diffraction (e.g., using Nonius COLLECT software ) provides unambiguous stereochemical assignment.

- IR spectroscopy : Confirms functional groups like carboxylic acid C=O stretching (~1700 cm⁻¹) .

Q. How should researchers handle stability challenges during experimental workflows?

Store the compound at -20°C under inert atmosphere (argon/nitrogen) to prevent oxidation. Avoid prolonged exposure to light or moisture. Stability under varying pH can be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks), monitored by HPLC .

Advanced Research Questions

Q. How can contradictions in reported stability data under acidic/basic conditions be resolved?

Systematic pH-controlled studies (pH 1–13) with real-time monitoring (UV-Vis, NMR) are essential. For example, notes decomposition risks in aqueous media; buffered solutions (e.g., phosphate, acetate) at 25°C can isolate degradation pathways. Compare kinetic data (t½) across studies to identify methodological discrepancies (e.g., buffer ionic strength effects) .

Q. What strategies mitigate racemization during functionalization reactions?

- Use mild coupling agents (e.g., EDC/HOBt) for amide bond formation to minimize epimerization.

- Monitor reaction progress with chiral HPLC. For example, ’s PubChem data provides reference chromatograms for comparison.

- Low-temperature conditions (-10°C to 0°C) reduce kinetic energy, suppressing racemization .

Q. How can stereochemical influences on biological activity be systematically analyzed?

- Molecular docking : Compare binding affinities of (2S) vs. (2R) enantiomers using software like AutoDock.

- Enantiomer-specific assays : Test inhibition constants (Ki) against target enzymes (e.g., proteases) using purified enantiomers. ’s structural data (PDB: 8LJ) can guide target selection .

Notes for Methodological Rigor

- Contradiction Analysis : Cross-validate spectral data (e.g., NMR chemical shifts) with computational predictions (DFT calculations) to resolve ambiguities .

- Safety Protocols : Follow OSHA/NIOSH guidelines () for handling potential carcinogens, including fume hood use and full PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.